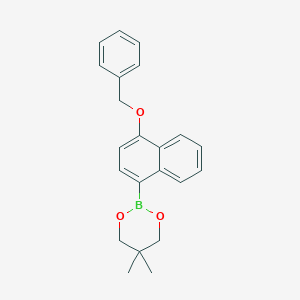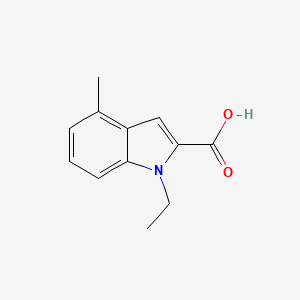
3-(Trifluoromethylsulfinyl)aniline; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethylsulfinyl)aniline, or 3-TFSA, is a compound with a molecular formula of C7H6F3NO2S. It is an organosulfur compound that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and medicine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(Trifluoromethylsulfinyl)aniline involves the reaction of 3-nitroaniline with trifluoromethanesulfenyl chloride followed by reduction of the resulting nitro compound.
Starting Materials
3-nitroaniline, trifluoromethanesulfenyl chloride, reducing agent (e.g. iron powder, zinc powder, or tin chloride)
Reaction
Step 1: 3-nitroaniline is reacted with trifluoromethanesulfenyl chloride in the presence of a base (e.g. triethylamine) to form 3-(Trifluoromethylsulfinyl)nitrobenzene., Step 2: The nitro group in 3-(Trifluoromethylsulfinyl)nitrobenzene is reduced to an amino group using a reducing agent (e.g. iron powder, zinc powder, or tin chloride) in the presence of a solvent (e.g. ethanol or methanol) to yield 3-(Trifluoromethylsulfinyl)aniline., Step 3: The crude product is purified by recrystallization or column chromatography to obtain the final product with a purity of 98%.
Scientific Research Applications
3-TFSA has been studied for its potential applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 3-TFSA has been used as a reagent for the synthesis of fluorinated amino acids and peptides. In medicine, 3-TFSA has been used as a reagent for the synthesis of novel pharmaceuticals.
Mechanism Of Action
3-TFSA has been studied for its potential mechanism of action in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA is believed to act as a nucleophilic reagent, reacting with electrophilic substrates to form covalent bonds. In biochemistry, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form fluorinated amino acids and peptides. In medicine, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form novel pharmaceuticals.
Biochemical And Physiological Effects
3-TFSA has been studied for its potential biochemical and physiological effects. In general, 3-TFSA is believed to be non-toxic and non-mutagenic. In addition, 3-TFSA is believed to have no adverse effects on the environment.
Advantages And Limitations For Lab Experiments
3-TFSA has several advantages and limitations for lab experiments. The main advantage of 3-TFSA is its high reactivity, which makes it an ideal reagent for organic synthesis, biochemistry, and medicine. The main limitation of 3-TFSA is its low solubility in organic solvents, which can make it difficult to work with in some experiments.
Future Directions
The potential future directions for 3-TFSA include further exploration of its applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA could be used to synthesize more complex heterocyclic compounds. In biochemistry, 3-TFSA could be used to synthesize more complex fluorinated amino acids and peptides. In medicine, 3-TFSA could be used to synthesize more complex novel pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-TFSA.
properties
IUPAC Name |
3-(trifluoromethylsulfinyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-2-5(11)4-6/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLDSCDCNVJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylsulfinyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)







![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)

